Hafnium, tetrakis(diethylamino)-

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of hafnium, tetrakis(diethylamino)- typically involves the reaction of hafnium tetrachloride with diethylamine in an inert atmosphere. The reaction proceeds as follows:

HfCl4+4(CH3CH2)2NH→Hf[N(CH3CH2)2]4+4HCl

This reaction is carried out in an organic solvent with a water content of 100 ppm or less to ensure high purity of the product .

Industrial Production Methods: In industrial settings, the production of hafnium, tetrakis(diethylamino)- involves large-scale reactions under controlled conditions to maintain the purity and yield of the compound. The process typically includes the use of high-purity reagents and solvents, as well as stringent control of reaction parameters such as temperature and pressure .

化学反応の分析

Types of Reactions: Hafnium, tetrakis(diethylamino)- undergoes various chemical reactions, including:

Oxidation: The compound reacts with oxygen or moisture to form hafnium oxide.

Substitution: The diethylamino ligands can be replaced by other ligands in the presence of suitable reagents.

Common Reagents and Conditions:

Oxidation: Typically involves exposure to oxygen or moisture at elevated temperatures.

Substitution: Requires the presence of strong nucleophiles or electrophiles under controlled conditions.

Major Products:

Hafnium Oxide (HfO₂): Formed during oxidation reactions, widely used in semiconductor applications.

科学的研究の応用

Synthesis and Properties

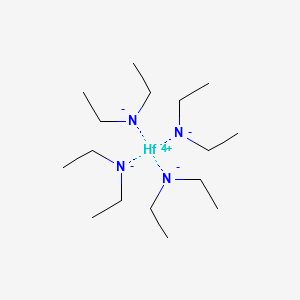

The synthesis of hafnium, tetrakis(diethylamino)- typically involves the reaction of hafnium chloride with diethylaminolithium in an inert organic solvent. This process yields high-purity products essential for advanced applications. The compound exhibits a tetrahedral geometry with a central hafnium atom coordinated to four diethylamino groups, which contributes to its volatility and thermal stability—key properties for its use in atomic layer deposition (ALD) processes .

Thin Film Deposition

One of the primary applications of hafnium, tetrakis(diethylamino)- is in the field of thin film deposition, particularly in ALD processes. The compound serves as a precursor for depositing hafnium oxide (HfO₂) films, which are critical for various electronic devices, including:

- Semiconductor Manufacturing : HfO₂ films are used as high-k dielectrics in transistors, enabling smaller device sizes and improved performance.

- Optoelectronic Devices : The compound aids in producing thin films for optical coatings and sensors.

The ALD process allows for precise control over film thickness and uniformity, making it essential for high-performance applications .

Chemical Vapor Deposition (CVD)

In addition to ALD, hafnium, tetrakis(diethylamino)- is also utilized in chemical vapor deposition techniques. CVD processes benefit from the compound's ability to form stable hafnium-based films at relatively low temperatures, which is advantageous for substrates sensitive to heat .

Hafnium Oxide Gate Insulation Films

A notable case study involved the production of hafnium oxide gate insulation films using hafnium, tetrakis(diethylamino)- as a precursor. Researchers demonstrated that the compound could produce high-quality HfO₂ films with excellent dielectric properties suitable for advanced transistor technologies. The study highlighted the importance of controlling deposition parameters to achieve desired electrical characteristics .

Semiconductor Layer Formation

Another investigation focused on the use of hafnium, tetrakis(diethylamino)- in forming semiconductor layers for photovoltaic applications. The study reported successful deposition of uniform HfO₂ layers that enhanced the efficiency of solar cells by improving charge carrier mobility and reducing recombination losses .

作用機序

The mechanism of action of hafnium, tetrakis(diethylamino)- primarily involves its role as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes. During these processes, the compound undergoes thermal decomposition or reacts with co-reactants (e.g., oxygen or water) to form hafnium oxide films. The molecular targets and pathways involved include:

類似化合物との比較

Hafnium, tetrakis(diethylamino)- can be compared with other similar compounds such as:

Tetrakis(dimethylamino)hafnium(IV): Similar in structure but with dimethylamino ligands instead of diethylamino ligands.

Tetrakis(ethylmethylamino)hafnium(IV): Contains mixed ethyl and methyl groups in the ligands, offering different reactivity and deposition properties.

Hafnium(IV) tert-butoxide: Another hafnium precursor used in deposition processes, but with tert-butoxide ligands, which may provide different film properties and deposition rates.

These comparisons highlight the uniqueness of hafnium, tetrakis(diethylamino)- in terms of its specific ligand structure and its suitability for high-precision deposition processes in the semiconductor industry.

生物活性

Hafnium tetrakis(diethylamino)- (often abbreviated as TDMAH) is a compound widely used in the field of materials science, particularly in atomic layer deposition (ALD) for the fabrication of hafnium oxide (HfO₂) thin films. This article discusses its biological activity, synthesis methods, applications, and safety considerations, drawing from various research studies and findings.

Chemical Structure and Properties

Hafnium tetrakis(diethylamino)- has the chemical formula and is characterized by its tetravalent hafnium atom coordinated to four diethylamino groups. This structure contributes to its volatility and reactivity, making it suitable as a precursor in ALD processes for high-quality thin films.

Biological Activity Overview

While the primary application of TDMAH is in semiconductor manufacturing, its biological activity has been investigated with respect to toxicity and environmental impact. The following sections summarize key findings related to its biological activity.

Toxicity Studies

- Cytotoxicity : Studies have shown that hafnium compounds can exhibit cytotoxic effects on various cell lines. For instance, exposure to HfO₂ nanoparticles has been linked to oxidative stress and cellular damage in human lung cells. The mechanism involves the generation of reactive oxygen species (ROS), which can lead to apoptosis or necrosis in high concentrations .

- Environmental Impact : Hafnium compounds, including TDMAH, can pose risks to aquatic life. Research indicates that hafnium ions can accumulate in organisms, leading to potential bioaccumulation and biomagnification within food chains. This aspect raises concerns regarding the environmental safety of hafnium-based materials .

Synthesis Methods

The synthesis of hafnium tetrakis(diethylamino)- typically involves the reaction of hafnium chloride with diethylamine in an inert atmosphere. The resulting compound is purified through distillation under reduced pressure. This method ensures high purity and yield, critical for its application as an ALD precursor.

Applications in Materials Science

Hafnium tetrakis(diethylamino)- is primarily utilized in:

- Atomic Layer Deposition (ALD) : It serves as a precursor for depositing HfO₂ thin films, which are crucial for advanced semiconductor devices due to their high dielectric constant and thermal stability.

- Nanocomposites : TDMAH is used to fabricate polymer-derived ceramic nanocomposites, enhancing material properties such as mechanical strength and thermal resistance .

Case Studies

- ALD of HfO₂ Films : A study demonstrated the successful deposition of HfO₂ thin films using TDMAH at varying temperatures. The films exhibited excellent uniformity and controlled thickness, essential for applications in microelectronics .

- Toxicological Assessment : In a comparative study on the cytotoxic effects of various metal oxides, HfO₂ nanoparticles derived from TDMAH were found to induce significant oxidative stress in human fibroblast cells at concentrations above 100 µg/mL .

Table 1: Summary of Biological Effects of Hafnium Compounds

特性

IUPAC Name |

diethylazanide;hafnium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C4H10N.Hf/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCSQFQVDXIOJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Hf+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H40HfN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19824-55-6 | |

| Record name | Hafnium, tetrakis(diethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019824556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrakis(diethylamido)hafnium(IV) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。